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Compound of Interest

7-(Trifluoromethoxy)chroman-4-
Compound Name: )
amine

Cat. No.: B13041759

Get Quote

\ J

CAS Number: 1212830-40-4 (S-isomer) | Molecular Formula: CioH10FsNO

Part 1: Executive Summary & Chemical Profile[1]

7-(Trifluoromethoxy)chroman-4-amine is a high-value heterocyclic building block used
extensively in modern medicinal chemistry. It belongs to the class of chroman-4-amines, a
privileged scaffold found in numerous bioactive compounds targeting G-protein coupled
receptors (GPCRSs), ion channels, and enzymatic pathways.

The incorporation of the trifluoromethoxy (-OCFs) group at the 7-position is a strategic design
choice.[1] The -OCFs moiety acts as a "super-halogen,"” offering high electronegativity and
lipophilicity while maintaining a unique steric profile that differs from trifluoromethyl (-CFs) or
methoxy (-OCHs) groups. This guide details the synthesis, physicochemical properties, and
handling protocols for this compound, specifically focusing on the (S)-enantiomer (CAS
1212830-40-4), which is the dominant isomer in asymmetric drug synthesis.

Physicochemical Data Table
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Property Value Notes

CAS Number 1212830-40-4 Specific to the (S)-enantiomer.

(4S)-7-(trifluoromethoxy)-3,4-

IUPAC Name dihydro-2H-1-benzopyran-4-
amine
Molecular Weight 233.19 g/mol
Exact Mass 233.0664
Moderate lipophilicity suitable
LogP (Calc) ~2.1-2.6 )
for CNS penetration.
Favorable for oral
TPSA ~35 A2 _ o
bioavailability (Rule of 5).[1]
Basic amine; exists as cation
pKa (Calc) ~8.5-9.0 ) ]
at physiological pH.[1]
] ] Hygroscopic as a
Appearance White to pale yellow solid

hydrochloride salt.[1]

Part 2: Synthesis & Manufacturing Methodology

The synthesis of 7-(Trifluoromethoxy)chroman-4-amine is most robustly achieved via the
reductive amination of its ketone precursor, 7-(trifluoromethoxy)chroman-4-one (CAS 340825-
26-5). This route minimizes side reactions and allows for the introduction of chirality using
stereoselective catalysts or enzymes.[1]

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the phenol precursor to the final chiral

amine.

Acid
3-(Trifluoromethoxy)phenol 100°C
(Starting Material)

7-(Trifluoromethoxy)
chroman-4-one
(CAS 340825-26-5)

Cyclization
(3-chloropropanoic acid)

Imine . (S)-7~(Trifluoromethoxy)
Intermediate rensaminase oL chroman-4-amine
(CAS 1212830-40-4)
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Caption: Step-wise synthesis from phenol precursor to the chiral amine via the chroman-4-one
intermediate.

Detailed Protocol: Reductive Amination (Self-Validating)

This protocol describes the conversion of the ketone to the racemic amine.[1] For the (S)-
enantiomer, an enzymatic transaminase route is recommended in industrial settings, but the
chemical reduction below is standard for lab-scale synthesis followed by chiral resolution.

Reagents:

Substrate: 7-(Trifluoromethoxy)chroman-4-one (1.0 eq)[2]

Amine Source: Ammonium Acetate (NH4OACc) (10.0 eq)

Reductant: Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

Solvent: Methanol (dry)

Additives: Molecular Sieves (3A)

Step-by-Step Methodology:
e Imine Formation (Equilibrium Phase):

o In a flame-dried round-bottom flask, dissolve 7-(trifluoromethoxy)chroman-4-one in dry
Methanol (0.1 M concentration).

o Add Ammonium Acetate (10 eq) and activated 3A Molecular Sieves.[1]

o Validation Check: The reaction is endothermic.[1] Stir at room temperature under Nitrogen
for 2—4 hours. Monitor by TLC (or LC-MS) for the disappearance of the ketone peak (m/z
232).

e Reduction (Irreversible Phase):

o Cool the mixture to 0°C.
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o Add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent rapid exotherm.[1]
o Allow the mixture to warm to room temperature and stir for 12 hours.

o Mechanistic Insight: NaBHsCN is preferred over NaBH4 because it is stable at pH 6—7
(buffered by ammonium acetate) and selectively reduces the protonated imine over the
ketone.[1]

o Work-up & Isolation:

o Quench with 1IN HCI (careful: HCN gas evolution risk—perform in fume hood).[1]

o

Adjust pH to >10 using 1N NaOH to deprotonate the amine.[1]

[¢]

Extract with Dichloromethane (DCM) x3.[1]

[e]

Dry organics over Na2SOa4 and concentrate.[1]

[e]

Purification: Convert to HCI salt by adding 4M HCI in Dioxane, precipitating the white solid.
[1]

Part 3: Medicinal Chemistry Applications[4]
The "Fluorine Effect” in Drug Design

The -OCFs group is not merely a halogen substituent; it fundamentally alters the pharmacology
of the chroman scaffold.[1]

o Conformational Bias: The -OCFs group prefers an orthogonal conformation relative to the
aromatic ring due to electronic repulsion (anomeric effect).[1] This locks the ligand into a
specific shape that may better fit hydrophobic pockets in GPCRs.[1]

o Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116
kcal/mol).[1] Blocking the 7-position prevents oxidative metabolism (hydroxylation) typically
seen at electron-rich aromatic sites.[1]

e Lipophilicity Modulation: The -OCFs group increases LogP by approximately +1.04,
significantly higher than a methoxy group (-0.02).[1] This enhances blood-brain barrier (BBB)
permeability.[1]
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Pharmacophore Mapping

Chroman-4-amines mimic the neurotransmitters serotonin and dopamine.[1] The 7-OCFs
substituent targets the secondary hydrophobic binding pockets often found in 5-HT receptors
and Sigma receptors.[1]
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Caption: Pharmacophore mapping of 7-(OCF3)chroman-4-amine within a hypothetical GPCR
binding site.

Part 4: Safety & Handling
» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The free base reacts with
atmospheric COz; storage as the Hydrochloride salt is recommended for long-term stability.

[1]

e Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

References

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://fluorochem.co.uk/product/F823279/
https://fluorochem.co.uk/product/F823279/
https://www.benchchem.com/product/b13041759/docs?utm_src=pdf-body-img#technical-guide-7-trifluoromethoxy-chroman-4-amine
https://fluorochem.co.uk/product/F823279/
https://fluorochem.co.uk/product/F823279/
https://fluorochem.co.uk/product/F823279/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13041759?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Fluorochem Product Data.(S)-7-(Trifluoromethoxy)chroman-4-amine (CAS 1212830-40-
4).[1] Retrieved from
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Retrieved from

e Abdel-Magid, A. F,, et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with
Sodium Triacetoxyborohydride.” Journal of Organic Chemistry. (General protocol validation).

e Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]
(Mechanistic insight on OCF3 properties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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